molecular formula C32H36N6O5 B1679131 PD 176252 CAS No. 204067-01-6

PD 176252

Cat. No.: B1679131
CAS No.: 204067-01-6
M. Wt: 584.7 g/mol
InChI Key: NNFUWNLENRUDHR-HKBQPEDESA-N
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Biochemical Analysis

Biochemical Properties

PD 176252 plays a significant role in biochemical reactions by interacting with specific receptors. It is known to inhibit the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2) with high affinity, having Ki values of 0.17 nM and 1.0 nM, respectively . These interactions are crucial as they modulate the activity of these receptors, which are involved in various physiological processes, including cell proliferation and neurotransmission .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of several cancer cell lines, including rat C6 glioma cells and human NCI-H1299 lung cancer cells . The compound also affects cell signaling pathways, particularly those involving the neuromedin B and gastrin-releasing peptide receptors, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the neuromedin B and gastrin-releasing peptide receptors, thereby blocking their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by these receptors. Additionally, this compound has been shown to act as an agonist for N-Formyl peptide receptor1/2 (FPR1/FPR2), with EC50 values of 0.31 and 0.66 μM, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and modulation of receptor activity in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including reduced cell viability and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with the neuromedin B and gastrin-releasing peptide receptors . These interactions can influence metabolic flux and alter the levels of various metabolites. Additionally, this compound may interact with enzymes and cofactors involved in these pathways, further modulating its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its therapeutic effects . The distribution of this compound is crucial for its efficacy and safety in therapeutic applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with its target receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action within the cell .

Chemical Reactions Analysis

PD 176252 undergoes various chemical reactions, including:

Scientific Research Applications

PD 176252 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

PD 176252 is unique compared to other bombesin receptor antagonists due to its high affinity and selectivity for BB1 and BB2 receptors. Similar compounds include:

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUWNLENRUDHR-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431389
Record name PD 176252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204067-01-6
Record name PD-176252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 176252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-176252
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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